Datpn

Beschreibung

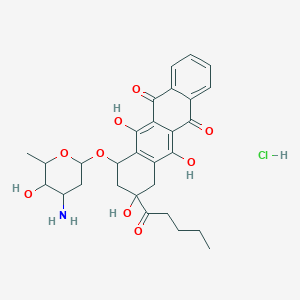

"Datpn" refers to this compound, a γ-amidotriphosphate derivative of deoxyadenosine triphosphate (dATP), developed to enhance the fidelity of unnatural base pair (UBP) replication in polymerase chain reactions (PCR). This compound was critical in early efforts to stabilize the hydrophobic UBP dDs-dPa (comprising nucleosides dDs and dPa) during PCR amplification. By introducing γ-amidotriphosphates (dDsTPN and this compound), mispairing errors—such as dDs-dDs or dA-dPa mismatches—were reduced, achieving >99% fidelity .

This compound's structure features a modified triphosphate backbone with an amide group replacing one oxygen atom at the γ-phosphate position (Figure 1). This alteration sterically hinders incorrect nucleotide incorporation, making it indispensable for early UBP applications. However, subsequent advancements in UBP design rendered this compound obsolete, as newer nucleoside analogs achieved high fidelity without requiring modified triphosphates .

Eigenschaften

CAS-Nummer |

109485-64-5 |

|---|---|

Molekularformel |

C29H34ClNO9 |

Molekulargewicht |

576 g/mol |

IUPAC-Name |

7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-pentanoyl-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride |

InChI |

InChI=1S/C29H33NO9.ClH/c1-3-4-9-19(31)29(37)11-16-21(18(12-29)39-20-10-17(30)24(32)13(2)38-20)28(36)23-22(27(16)35)25(33)14-7-5-6-8-15(14)26(23)34;/h5-8,13,17-18,20,24,32,35-37H,3-4,9-12,30H2,1-2H3;1H |

InChI-Schlüssel |

UURZVEUAJLBIKP-UHFFFAOYSA-N |

SMILES |

CCCCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)OC5CC(C(C(O5)C)O)N)O.Cl |

Kanonische SMILES |

CCCCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)OC5CC(C(C(O5)C)O)N)O.Cl |

Synonyme |

4(O)-daunosaminyl-2,4,5,12-tetrahydroxy-2-pentanoyl-1,2,3,4-tetrahydro-6,11-naphthacenedione DATPN |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Key Compounds for Comparison

The following compounds are central to UBP development and serve as benchmarks for comparing dATPN:

- dDsTPN : γ-amidotriphosphate of dDs, used alongside this compound for dDs-dPa UBP replication.

- dDs-dPn : A refined UBP pairing dDs with dPn (nitro-substituted dPa), eliminating the need for γ-amidotriphosphates.

- dDs-dPx : A propynyl-modified UBP derived from dPn, further enhancing PCR compatibility.

Structural and Functional Differences

This compound vs. dDsTPN

- Role : Both are γ-amidotriphosphates designed to reduce mispairing in dDs-dPa replication.

- Structural Distinction : this compound modifies dATP, while dDsTPN modifies the artificial nucleoside dDs.

- Performance : When used together, they achieve >99% fidelity in PCR but require specialized nucleotide pools, increasing experimental complexity .

This compound-Dependent Systems vs. dDs-dPn/dPx

- dDs-dPa (with this compound) :

- Fidelity: >99% (error rate <1%).

- Limitation: Requires γ-amidotriphosphates, complicating enzymatic workflows.

- dDs-dPn (without this compound) :

- dDs-dPx :

Performance Metrics

Table 1 summarizes critical parameters for this compound and related compounds:

| Compound | Role | PCR Fidelity | Requires γ-Amido Triphosphates? | Key Structural Feature |

|---|---|---|---|---|

| This compound | dATP analog for dDs-dPa UBP | >99% | Yes | γ-amidotriphosphate backbone |

| dDsTPN | dDs analog for dDs-dPa UBP | >99% | Yes | γ-amidotriphosphate + thienyl moiety |

| dDs-dPn | UBP (dDs + dPn) | >95% | No | Nitro-substituted dPa |

| dDs-dPx | UBP (dDs + dPx) | >95% | No | Propynyl-modified dPn |

Table 1: Comparative analysis of this compound and related compounds in UBP systems .

Advantages and Limitations

- This compound: Advantage: Critical for pioneering high-fidelity UBPs. Limitation: Dependency on non-natural triphosphates limits broader applications.

- dDs-dPn/dPx :

- Advantage: Compatibility with natural nucleotide pools simplifies workflows.

- Limitation: Slightly reduced transcription fidelity (~95%) compared to this compound-dependent systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.